N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
This compound contains several functional groups, including an amide group (-CONH2), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups would result in a three-dimensional structure with potentially interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the amide group, pyrazole ring, and pyridine ring in this compound suggest that it may have unique properties, such as a specific melting point, solubility, and reactivity .Scientific Research Applications
- Anticancer Properties : Research suggests that this compound may have antitumor effects. Investigating its mechanism of action and potential as an anticancer agent could be valuable .
- DHFR Inhibition : Some pyrazolo[4,3-c]pyridine derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Further exploration of its DHFR inhibitory activity could be relevant for drug development .
- Synthetic Routes : The Cadogan reaction, which involves the reduction of o-nitrobiaryls and ring closure to form pyrrole rings, is a successful route for preparing carbazoles and alkaloids. This compound is a side product in the Cadogan reaction, generated via ring opening of a nitrene and cyclization. Mechanistic studies suggest a nitrene intermediate or anionic electrocyclization .
- Conjugated Systems : Pyrazolo[4,3-c]pyridine derivatives can be used to access higher conjugated systems, potentially applicable in organic electronics .
- Ring Contraction : Investigating the pyridine-to-pyrrole ring contraction mechanism could provide insights into heterocyclic transformations .
- Antiproliferative Effects : Exploring the antiproliferative activity of this compound against cancer cell lines (e.g., HL-60, HeLaS3, and CCRF–CEM) could reveal its potential as an antitumor agent .
- Antiviral Properties : Assessing its antiviral activity against specific viruses would be relevant .
- Modification Strategies : Investigate how structural modifications affect its biological activity. For example, altering substituents on the phenyl or pyrazole rings may enhance or alter its properties .
- Docking Studies : Conduct molecular docking simulations to predict its binding affinity with relevant protein targets (e.g., DHFR, kinases, or receptors) .
- Quantum Chemical Calculations : Explore electronic properties, stability, and reactivity using quantum chemical methods .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Biological Activity and Pharmacology
Structure-Activity Relationship (SAR)
Computational Chemistry and Molecular Modeling
Materials Science and Organic Electronics
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-19-12-16(30-2)10-11-20(19)31-3)21-18(14-26)23(29)27(25-21)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPOXKKWCMSUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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